molecular formula C4H11N3O B186656 N-(2-methoxyethyl)guanidine CAS No. 108712-07-8

N-(2-methoxyethyl)guanidine

Cat. No. B186656
M. Wt: 117.15 g/mol
InChI Key: XNPSFFSMEXSPKL-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)guanidine” is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 . It is also known by its IUPAC name, N-(2-methoxyethyl)guanidine .


Synthesis Analysis

The synthesis of guanidines, including “N-(2-methoxyethyl)guanidine”, can be achieved through various methods. One approach involves the addition of amines to carbodiimides . Another method involves the use of thioureas in conjunction with thiophilic metal salts . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxyethyl)guanidine” is represented by the InChI code 1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) .


Chemical Reactions Analysis

Guanidines, including “N-(2-methoxyethyl)guanidine”, have been shown to be effective in catalyzing various chemical reactions such as aldol reactions, Morita–Baylis–Hillman reactions, conjugate additions, carbonylations, methylations, silylations, and brominations . A study also revealed that the reaction of guanidium nitrate with nitrogen oxide gases resulted in increased heat generation .


Physical And Chemical Properties Analysis

The physical form of the compound is not specified .

Scientific Research Applications

  • N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine is a potent inhibitor targeting the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) active site. Its unique binding mode and high selectivity towards other enzymes in the nitric oxide-modulating system make it a valuable pharmacological tool for targeting DDAH-1-associated diseases (Lunk et al., 2019).

  • N-(2-methoxyethyl)guanidine derivatives, such as N-n-butyl- and N-(2-methoxyethyl)guanidines, have demonstrated antihypertensive activity in metacorticoid hypertensive rats, highlighting their potential use in developing new antihypertensive drugs (Turner et al., 1988).

  • Guanidine compounds, including those with the N-(2-methoxyethyl)guanidine moiety, are important in drug discovery for their biological activities. They have applications in the central nervous system, as anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics (Sa̧czewski & Balewski, 2013).

  • Guanidines, including N-(2-methoxyethyl)guanidine derivatives, have a wide range of biological activities such as antitumor, antibacterial, immunosuppressant, anesthetic, analgesic, and as natural alkaloid analogues. They are also vital in the synthesis of new heterocyclic compounds (Povidaichyk et al., 2022).

  • N-(2-methoxyethyl)guanidine-based compounds have shown varied coordination modes at metals across the periodic table and are emerging in catalytic processes (Coles, 2006).

Safety And Hazards

The safety data sheet for a related compound, guanidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .

Future Directions

Future research could focus on the development of synthetic preparation methods for guanidines . Additionally, the discovery of N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine as the first selective, nonamino acid, catalytic site inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) suggests potential applications in medicinal chemistry .

properties

IUPAC Name

2-(2-methoxyethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPSFFSMEXSPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
I Lunk, FA Litty, S Hennig, IR Vetter… - Journal of Medicinal …, 2019 - ACS Publications
N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (8a) is a potent inhibitor targeting the hDDAH-1 active site (K i = 18 μM) and derived from a series of guanidine- and amidine-based …
Number of citations: 2 pubs.acs.org
AS Corticotrophin - tuberculosis - ncbi.nlm.nih.gov
A Ai 198. See Cyclizine ACTH. See Corticotrophin Abietic acid, and derivatives, enhancement of effectiveness of oral penicillin preparations by, 6, 97 Acanthocheilonema perstans …
Number of citations: 0 www.ncbi.nlm.nih.gov
V Castelletto, CJC Edwards-Gayle… - ACS applied bio …, 2019 - ACS Publications
The self-assembly and biocatalytic activity of the proline-functionalized lipopeptide PRW-NH-C 16 are examined and compared to that of the related PRW–OC 16 lipopeptide, which …
Number of citations: 16 pubs.acs.org
YN Xu, MZ Zhu, SK Tian - The Journal of Organic Chemistry, 2019 - ACS Publications
A new protocol has been developed for the use of allylic amines as allylating agents in the chiral α-amino acid/palladium-catalyzed asymmetric allylation of α-branched β-ketoesters, …
Number of citations: 21 pubs.acs.org
KD Duncan, R Fang, J Yuan, RK Chu, SK Dey… - Analytical …, 2018 - ACS Publications
Prostaglandins (PG) are an important class of lipid biomolecules that are essential in many biological processes, including inflammation and successful pregnancy. Despite a high …
Number of citations: 68 pubs.acs.org
SS Pullamsetti, R Savai, R Dumitrascu… - Science translational …, 2011 - science.org
Idiopathic pulmonary fibrosis (IPF) is a progressive, dysregulated response to alveolar injury that culminates in compromised lung function from excess extracellular matrix production. …
Number of citations: 79 www.science.org
X Wu, H Wang, S Yang, H Tian, Y Liu, B Sun - ACS omega, 2019 - ACS Publications
Two sensitive and ratiometric fluorescent probes (probe I and probe II) were developed for the detection of fluoride ions. Probe I can detect fluoride ions quantitatively within a range of 0…
Number of citations: 37 pubs.acs.org
J Cheng, X Li - Current Medicinal Chemistry, 2022 - ingentaconnect.com
High-throughput screening facilitates the rapid identification of novel hit compounds; however, it remains challenging to design effective high-throughput assays, partially due to the …
Number of citations: 1 www.ingentaconnect.com
L Xu, NT Tsona, S Tang, J Li, L Du - ACS omega, 2019 - ACS Publications
The effect of water on the hydrogen abstraction mechanism and product branching ratio of CH 3 CH 2 OH + • OH reaction has been investigated at the CCSD(T)/aug-cc-pVTZ//BH&HLYP…
Number of citations: 8 pubs.acs.org
SY Lin, LK Lu, WF Hsu, WC Peng, HW Tseng… - Analytical …, 2023 - ACS Publications
Rare cells in the blood often have rich clinical significance. Although their isolation is highly desirable, this goal remains elusive due to their rarity. This paper presents a systemic …
Number of citations: 2 pubs.acs.org

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